molecular formula C14H19NO2 B4593384 (2E)-N-(3-methoxypropyl)-3-(4-methylphenyl)prop-2-enamide

(2E)-N-(3-methoxypropyl)-3-(4-methylphenyl)prop-2-enamide

Cat. No.: B4593384
M. Wt: 233.31 g/mol
InChI Key: VEYRZGKCQMDGAH-CMDGGOBGSA-N
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Description

(2E)-N-(3-methoxypropyl)-3-(4-methylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-methoxypropyl)-3-(4-methylphenyl)acrylamide is 233.141578849 g/mol and the complexity rating of the compound is 243. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermoresponsive Polymers

N-(3-Methoxypropyl) acrylamide (MPAM) has been explored in the realm of controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP) and reversible addition–fragmentation chain-transfer polymerization (RAFT). These methods aim to produce well-defined polymers with precise lower critical solution temperature (LCST) transitions. RAFT polymerization, in particular, has demonstrated effectiveness, yielding polymers with linear molecular weight progression, low polydispersity, and the ability to form block copolymers. The thermoresponsive behavior of poly(MPAM) in aqueous solutions exhibits cloud point temperatures (CPTs) between 73 and 92 °C, depending on the solution concentration. This temperature-responsive behavior makes MPAM-derived polymers potential candidates for applications in smart materials and bioengineering (Savelyeva, Li, & Maríc, 2015).

Corrosion Inhibition

Acrylamide derivatives, including ones structurally related to N-(3-methoxypropyl)-3-(4-methylphenyl)acrylamide, have been investigated for their effectiveness as corrosion inhibitors. Research focusing on copper in nitric acid solutions has shown that certain acrylamide derivatives can serve as efficient corrosion inhibitors. This is attributed to their ability to form a protective layer on the metal surface, significantly reducing corrosion rates. The effectiveness of these compounds is further supported by a combination of chemical and electrochemical methods, alongside theoretical computations using density functional theory (DFT) and Monte Carlo simulations (MC) (Abu-Rayyan et al., 2022).

Polymerization Control and Applications

The controlled polymerization of N-isopropylacrylamide, a compound with similarities to N-(3-methoxypropyl)-3-(4-methylphenyl)acrylamide, has been widely studied for its application in drug delivery and bioengineering. Techniques like RAFT polymerization enable the production of polymers with specific properties, such as thermoresponsiveness. This has significant implications for the development of smart drug delivery systems, where the polymer's behavior can be finely tuned to release drugs under specific conditions, thereby enhancing the efficacy and safety of treatment modalities (Convertine, Ayres, Scales, Lowe, & McCormick, 2004).

Properties

IUPAC Name

(E)-N-(3-methoxypropyl)-3-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-12-4-6-13(7-5-12)8-9-14(16)15-10-3-11-17-2/h4-9H,3,10-11H2,1-2H3,(H,15,16)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYRZGKCQMDGAH-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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